molecular formula C6H7BrN2O B2509043 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine CAS No. 1505641-47-3

3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

Cat. No.: B2509043
CAS No.: 1505641-47-3
M. Wt: 203.039
InChI Key: FGJHAKWQBRSVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine (CAS 1505641-47-3) is a brominated heterocyclic compound with a molecular formula of C6H7BrN2O and a molecular weight of 203.04 g/mol . This fused bicyclic structure, featuring imidazole and oxazine rings, serves as a versatile building block in medicinal chemistry and drug discovery research. Compounds within the imidazooxazine family have demonstrated significant potential in antimicrobial development, with published research exploring their use against infectious diseases such as those caused by Mycobacterium tuberculosis, Leishmania donovani, and Trypanosoma cruzi . The bromine substituent at the 3-position makes this compound a particularly valuable synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the exploration of novel chemical space around this privileged scaffold. This product is supplied with a minimum purity of 97% and is available for research scale from gram to kilogram quantities . For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-3-8-6-4-10-2-1-9(5)6/h3H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJHAKWQBRSVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC=C(N21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505641-47-3
Record name 3-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a specific range to ensure optimal yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo-oxazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers and Halogenated Derivatives

Compound Name Structural Features Biological Activity/Application Synthesis Method Key References
3-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine Bromine at position 3; partially saturated oxazine ring. Molecular formula: C₆H₇BrN₂O. Potential β-lactamase inhibition (inferred from related scaffolds); synthetic intermediate. Likely via condensation/halogenation of imidazo-oxazine precursors.
2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine Bromine at position 2; molecular weight: 203.03. Sold as a chemical reagent; role in synthesis (e.g., cross-coupling reactions). Halogenation of imidazo-oxazine precursors.
Methyl 2-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate Bromine at position 2; methyl ester at position 3. Molecular weight: 261.074. Intermediate for functionalization (e.g., ester hydrolysis to carboxylic acid). Esterification and bromination steps.
2-(Bromomethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine Bromine on a methyl side chain at position 2. Molecular formula: C₇H₉BrN₂O. Alkylating agent in nucleophilic substitutions. Side-chain bromination of methyl-substituted imidazo-oxazine.

Key Observations :

  • Halogen Position : Bromine at position 3 (target compound) vs. 2 (analogs) alters electronic density and steric hindrance, affecting reactivity in cross-coupling or substitution reactions .
  • Functional Groups: The methyl ester in the carboxylate derivative () increases polarity, making it more suitable for aqueous-phase reactions compared to the non-esterified brominated analogs.

Saturated vs. Partially Saturated Scaffolds

Compound Name Saturation Level Biological Activity/Application Key References
This compound Partially saturated (5,6-dihydro) Enhanced rigidity for target binding; potential CNS activity (similar to octahydro analogs).
Octahydropyrido[2,1-c][1,4]oxazine derivatives Fully saturated (octahydro) CNS depressant effects via locomotor activity reduction in mice.
Octahydropyrazino[2,1-c][1,4]oxazine Fully saturated (octahydro) ROMK inhibition with improved pharmacokinetics; scaffold for cardiovascular agents.

Key Observations :

  • Pharmacokinetics : Fully saturated scaffolds (e.g., octahydro derivatives) exhibit enhanced metabolic stability and blood-brain barrier penetration, as seen in CNS-active compounds .

Biological Activity

3-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound with potential biological activities that have garnered attention in medicinal chemistry. This compound belongs to the imidazo[2,1-c][1,4]oxazine family, which has been investigated for various pharmacological properties including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data tables.

The chemical structure of this compound can be represented by the following:

  • Molecular Formula : C6_6H7_7BrN2_2O
  • Molecular Weight : 203.04 g/mol
  • CAS Number : 1505641-47-3

Solubility and Stability

This compound is soluble in various organic solvents and shows stability under controlled storage conditions (2-8°C). It is essential to prepare stock solutions carefully to maintain its integrity for experimental use .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[2,1-c][1,4]oxazine derivatives. A series of compounds were tested against Mycobacterium tuberculosis (M.tb) and demonstrated significant activity against multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.06 µM to 0.10 µM for aerobic conditions .

CompoundMIC (µM)Organism
This compound0.06 - 0.10M.tb
Pretomanid0.63M.tb

Cytotoxicity Assessment

In cytotoxicity studies involving three different cell lines and Galleria mellonella models, this compound exhibited low toxicity levels. This suggests a favorable therapeutic index for further development in clinical applications .

Study on Antimycobacterial Activity

A comprehensive study evaluated the anti-mycobacterial activity of various imidazo derivatives including this compound. The results indicated that modifications at specific positions on the imidazo ring could enhance potency against resistant strains of M.tb while maintaining low cytotoxicity .

Combination Therapy

Research has also explored the synergistic effects of combining this compound with first-line tuberculosis drugs such as rifampin and isoniazid. Preliminary results showed improved efficacy in reducing bacterial load in animal models compared to monotherapy .

Q & A

Q. What are the key synthetic methodologies for preparing 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine?

The synthesis typically involves cyclization and halogenation steps. For example:

  • Cyclization : Aza-Michael addition of primary amines to α,β-unsaturated carbonyl compounds can form the fused imidazo-oxazine core .
  • Bromination : Electrophilic aromatic substitution or radical bromination introduces the bromine atom at the 3-position. Reaction conditions (e.g., NBS in DMF or CCl₄) must be optimized to avoid over-halogenation .
    Key considerations : Solvent polarity, temperature control (0–25°C), and stoichiometric ratios influence yield and purity.

Q. How is the structure of this compound confirmed experimentally?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 4.2–4.5 ppm (oxazine ring protons) and δ 7.1–7.3 ppm (imidazole protons) confirm ring fusion.
    • ¹³C NMR : A carbonyl carbon (if present) appears at ~165 ppm, while brominated carbons show deshielding .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What functionalization strategies are feasible for this compound?

  • Aldehyde introduction : Oxidation of hydroxymethyl derivatives or formylation at the 2-position using Vilsmeier-Haack conditions .
  • Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids replaces the bromine atom for diversification .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing 3-bromo derivatives versus non-halogenated imidazo-oxazines?

The bromine atom influences both electronic and steric pathways:

  • Electronic effects : Bromine withdraws electron density, slowing nucleophilic aromatic substitution but enhancing radical reactivity .
  • Steric hindrance : Bulkier substituents at the 3-position may shift reaction pathways (e.g., favoring 5- over 6-membered transition states) .
    Example : In superbasic systems, N-anion generation precedes bromine substitution, with activation barriers (ΔG‡) determining regioselectivity .

Q. What pharmacological activities are associated with this scaffold, and how are they validated?

  • Antimicrobial activity : Derivatives inhibit bacterial DNA gyrase (IC₅₀: 0.5–2 µM) via hydrogen bonding with active-site residues .
  • CNS modulation : Structural analogs (e.g., pyrrolo-oxazines) interact with GABA receptors, validated via radioligand binding assays .
    Validation workflow :
    • In vitro screening : Enzyme inhibition assays.
    • Molecular docking : Predict binding modes (e.g., AutoDock Vina).
    • In vivo studies : Rodent models for pharmacokinetics .

Q. How does the compound’s stability vary under different storage conditions?

  • Light sensitivity : Degrades via radical bromine loss under UV light (t₁/₂: 48 hrs in sunlight vs. >6 months in dark).
  • Moisture : Hydrolysis of the oxazine ring occurs in aqueous media (pH < 3 or > 10) .
    Recommended storage : Argon atmosphere, −20°C, and desiccated conditions .

Q. What computational methods are used to predict the compound’s reactivity?

  • DFT calculations : B3LYP/6-31G* optimizes geometry and calculates frontier orbitals (HOMO/LUMO) for electrophilicity indices .
  • MD simulations : Assess solvation effects and protein-ligand dynamics (e.g., GROMACS) .

Q. How are contradictory spectral or biological data resolved in structure-activity studies?

  • Case study : Discrepant ¹H NMR signals may arise from tautomerism (e.g., imidazole ring proton exchange). Resolution steps:
    • Variable-temperature NMR : Identify dynamic processes.
    • X-ray crystallography : Confirm solid-state structure .
    • Biological replicates : Validate activity trends across multiple assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.